N-Cbz-O-benzyl-L-serine succinimido ester
CAS No.:
Cat. No.: VC16525066
Molecular Formula: C22H22N2O7
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O7 |
|---|---|
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28) |
| Standard InChI Key | FENPPJIIQWZISH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N-Cbz-O-benzyl-L-serine succinimido ester (C₂₂H₂₂N₂O₇) is a chiral molecule with a molecular weight of 426.4 g/mol. Its structure integrates three critical components:
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L-Serine Backbone: Provides the amino acid framework.
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Benzyloxycarbonyl (Cbz) Group: Protects the α-amino group from unintended reactions during peptide elongation.
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N-Hydroxysuccinimide (NHS) Ester: Activates the carboxyl group for nucleophilic acyl substitution.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate | PubChem |
| Molecular Formula | C₂₂H₂₂N₂O₇ | PubChem |
| Molecular Weight | 426.4 g/mol | PubChem |
| Solubility | Soluble in DMF, DCM, THF | Experimental |
| Stability | Sensitive to hydrolysis; store at -20°C | Stability studies |
The tert-butyl variant (Z-Ser(tBu)-OSu, CAS 19460-97-0) demonstrates altered solubility and stability due to its bulkier protecting group, though the benzyl variant remains preferred for its balance of reactivity and ease of deprotection.
Synthetic Routes and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Hydroxyl Group Protection: L-serine reacts with benzyl chloride under basic conditions (e.g., triethylamine) to form O-benzyl-L-serine.
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Amino Group Protection: The amino group is shielded using benzyloxycarbonyl chloride (Cbz-Cl), yielding N-Cbz-O-benzyl-L-serine.
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NHS Ester Activation: The carboxyl group is activated via reaction with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF.
Critical Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–4°C (during coupling) | Minimizes racemization |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
| Molar Ratio (NHS:DCC) | 1:1.2 | Maximizes ester formation |
Industrial-scale production employs continuous flow reactors to improve mixing and reduce side reactions, achieving yields >85%.
Applications in Peptide Synthesis and Drug Development
Peptide Bond Formation
The NHS ester group facilitates nucleophilic attack by amine groups, forming stable amide bonds. This reactivity is exploited in:
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Solid-Phase Peptide Synthesis (SPPS): Enables sequential addition of protected amino acids to resin-bound peptides.
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Segment Condensation: Links pre-synthesized peptide fragments with minimal epimerization.
Drug Delivery Systems
The compound’s benzyl group enhances lipophilicity, aiding in the design of cell-penetrating peptides. For example, serine-rich motifs conjugated via this ester show improved blood-brain barrier permeability in preclinical models.
Enzyme Inhibition Studies
Modification of serine residues in catalytic sites (e.g., serine proteases) using this ester has revealed insights into enzyme mechanisms, guiding the development of inhibitors for diseases like Alzheimer’s.
Stability and Degradation Pathways
Environmental Sensitivity
Hydrolysis is the primary degradation route, accelerated by:
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Humidity: >50% relative humidity increases hydrolysis rates 3-fold.
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Temperature: Storage at 25°C reduces shelf life to <1 month vs. >6 months at -20°C.
Stability Study Parameters
| Condition | Degradation Products | Analytical Method |
|---|---|---|
| 40°C, 75% humidity, 4 weeks | Free serine, NHS | HPLC (95% purity threshold) |
| Ambient light, 25°C | Oxidized benzyl groups | LC-MS/MS |
Comparative Analysis with Analogous Compounds
Z-Ser(tBu)-OSu vs. Z-Ser(bzl)-OSu
| Feature | Z-Ser(bzl)-OSu | Z-Ser(tBu)-OSu |
|---|---|---|
| Protecting Group | Benzyl (bzl) | tert-Butyl (tBu) |
| Deprotection Method | Hydrogenolysis (Pd/C) | Acidolysis (TFA) |
| Solubility in DCM | High | Moderate |
| Steric Hindrance | Low | High |
The benzyl variant’s lower steric hindrance makes it preferable for synthesizing peptides with bulky adjacent residues.
Future Directions and Challenges
Scalability Improvements
Adopting flow chemistry and in-line analytics (e.g., FTIR) could reduce batch-to-batch variability in industrial synthesis.
Novel Applications
Ongoing research explores its use in:
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Bioconjugation: Attaching fluorescent tags to antibodies for imaging.
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Supramolecular Chemistry: Designing self-assembling peptide nanostructures.
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